Ro 60-0175 fumarate
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Overview
Description
1-(6-chloro-5-fluoroindol-1-yl)-propan-2-amine is a member of the class of indoles that is 6-chloro-5-fluoroindole in which the hydrogen attached to the nitrogen has been replaced by a 2-aminopropyl group. It is a member of indoles, an organofluorine compound, an organochlorine compound and a primary amino compound.
Mechanism of Action
Target of Action
Ro 60-0175 fumarate is a potent and selective agonist for the 5-HT2C serotonin receptor subtype . This receptor is a part of the 5-HT2 receptor family that plays a significant role in the central nervous system, influencing mood, anxiety, feeding, and reproductive behavior .
Mode of Action
This compound interacts with its target, the 5-HT2C receptor, by binding to it and activating it . This activation leads to a series of intracellular events, including the release of calcium from intracellular stores and activation of the phospholipase C pathway .
Biochemical Pathways
The activation of the 5-HT2C receptor by this compound affects several biochemical pathways. The most notable is the phospholipase C pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules play crucial roles in the regulation of various cellular processes, including the release of calcium from intracellular stores .
Pharmacokinetics
This suggests that it is well-absorbed and can cross the blood-brain barrier. It is soluble in water and DMSO, which may influence its bioavailability .
Result of Action
The activation of the 5-HT2C receptor by this compound has been associated with various physiological effects. For instance, it has been shown to reduce cocaine self-administration and reinstatement induced by stressors and contextual cues . This suggests that this compound may have potential therapeutic applications in the treatment of addiction.
Biochemical Analysis
Biochemical Properties
Ro 60-0175 fumarate interacts with various biomolecules, primarily the 5-HT 2C receptors . It binds to these receptors with high affinity, triggering a series of biochemical reactions that lead to its observed effects .
Cellular Effects
This compound influences cell function by modulating the activity of 5-HT 2C receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the 5-HT 2C receptors . This binding can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in the serotonin signaling pathway through its interaction with 5-HT 2C receptors
Biological Activity
Ro 60-0175 fumarate, a potent and selective agonist for the 5-HT2C receptor, has garnered significant interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for potential therapeutic applications.
Chemical Profile
This compound is chemically defined as (S)-2-(6-chloro-5-fluoro-indol-1-yl)-1-methyl ethylamine fumarate. It exhibits high selectivity for the 5-HT2C receptor, with pKi values indicating significant affinity compared to other serotonin receptor subtypes (Table 1) .
Receptor Type | pKi Value |
---|---|
5-HT2C | 9.0 |
5-HT2A | 7.5 |
5-HT1A | 5.4 |
5-HT6 | 5.2 |
5-HT7 | 5.6 |
Receptor Activation
Ro 60-0175 primarily activates the 5-HT2C receptors, which play a crucial role in modulating various neurophysiological processes, including mood regulation and appetite control. Studies have demonstrated that activation of these receptors can lead to hypolocomotion and sedative effects in animal models .
Neuroendocrine Effects
Research indicates that Ro 60-0175 can influence hormone secretion through mechanisms that may not solely depend on the activation of the 5-HT2C or 5-HT2A receptors . This suggests a complex interaction with neuroendocrine pathways that warrants further investigation.
Anxiety and Sedation Models
In behavioral assays, Ro 60-0175 has shown varied effects depending on the experimental conditions:
- Elevated Plus-Maze (EPM) : In this model, Ro 60-0175 decreased open arm exploration at doses of 1.0 µg, indicating anxiolytic-like behavior under certain conditions but also exhibiting locomotor suppression at higher doses .
- Social Interaction Tests : The compound reduced social interaction time in both high-light and low-light settings, suggesting a sedative rather than anxiogenic profile .
- Feeding Behavior : Ro 60-0175 has been shown to increase the latency to the first meal and reduce meal size in rats, indicating its potential role in appetite suppression .
Pharmacological Characterization
A series of experiments have characterized the pharmacodynamics of Ro 60-0175:
- Inhibition of Serotonin Neuron Firing : Ro 60-0175 was found to inhibit the firing of serotonin neurons in the dorsal raphe nucleus (DRN), an effect reversible by selective antagonists . This inhibition is indicative of its central nervous system activity.
- Fos Expression Studies : Increased Fos expression in GAD-positive neurons following Ro 60-0175 administration suggests that it may enhance GABAergic activity within serotonergic pathways .
Properties
CAS No. |
169675-09-6 |
---|---|
Molecular Formula |
C11H12ClFN2 |
Molecular Weight |
226.68 g/mol |
IUPAC Name |
1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine |
InChI |
InChI=1S/C11H12ClFN2/c1-7(14)6-15-3-2-8-4-10(13)9(12)5-11(8)15/h2-5,7H,6,14H2,1H3 |
InChI Key |
XJJZQXUGLLXTHO-UHFFFAOYSA-N |
SMILES |
CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C[C@@H](CN1C=CC2=CC(=C(C=C21)Cl)F)N |
Canonical SMILES |
CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N |
Pictograms |
Irritant |
Synonyms |
(S)-1-(6-chloro-5-fluoro-1H-indol-1-yl)propan-2-amine fumarate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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